molecular formula C2H3FO B1581587 Acetyl fluoride CAS No. 557-99-3

Acetyl fluoride

Cat. No.: B1581587
CAS No.: 557-99-3
M. Wt: 62.04 g/mol
InChI Key: JUCMRTZQCZRJDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl fluoride is an acyl halide with the chemical formula CH₃COF. It is a colorless, volatile liquid that is highly reactive and corrosive.

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetyl fluoride can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the reaction of acetic anhydride with hydrogen fluoride under controlled conditions to ensure safety and maximize yield .

Types of Reactions:

Common Reagents and Conditions:

    Water: For hydrolysis reactions.

    Alcohols and Amines: For nucleophilic substitution reactions.

    Lewis Acids: Often used as catalysts in acylation reactions.

Major Products:

    Acetic Acid: Formed during hydrolysis.

    Acetylated Compounds: Formed during acylation reactions.

Mechanism of Action

Acetyl fluoride acts primarily as an acylating agent. The mechanism involves the transfer of the acetyl group (CH₃CO-) to a nucleophile, facilitated by the highly reactive nature of the carbon-fluorine bond. This reaction is often catalyzed by Lewis acids, which enhance the electrophilicity of the carbonyl carbon .

Properties

IUPAC Name

acetyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3FO/c1-2(3)4/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCMRTZQCZRJDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3060326
Record name Acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

62.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

557-99-3
Record name Acetyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetyl fluoride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557993
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetyl fluoride
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3060326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Acetyl fluoride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Acetyl fluoride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFP6JT54SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A difficultly separable hexafluoroacetone-HF complex mixture containing about 1.01 g-moles hexafluoroacetone and 1.54 g-moles HF was contacted with 2.22 g-moles acetic anhydride at 100 psig. The temperature of the mixture rose from 20° to 31° C within a few minutes. A 411.0 g portion of this mixture was then fractionated at atmospheric pressure using a Freon 11/dry ice cooling bath and a 271/2 inch × 7/16 inch column packed with Helipak Monel. A 135.7 g hexafluoroacetone fraction, an 80.4 g intermediate fraction, and an 85.0 g acetic fluoride fraction were obtained leaving a 147.5 g kettle product of acetic hydride and acetic acid. A gas-liquid chromatographic analysis of the samples showed that the purity of the hexafluoroacetone fraction was 90 area percent. However, to demonstrate that a higher purity hexafluoracetone could be obtained, a portion of the overhead and kettle products were recombined, the mixture was redistilled, and a hexafluoroacetone fraction having a purity of 99.9 area percent was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetyl fluoride
Reactant of Route 2
Acetyl fluoride
Reactant of Route 3
Acetyl fluoride
Reactant of Route 4
Reactant of Route 4
Acetyl fluoride
Reactant of Route 5
Acetyl fluoride
Reactant of Route 6
Acetyl fluoride
Customer
Q & A

Q1: What is the molecular formula and weight of acetyl fluoride?

A1: this compound has the molecular formula CH3COF and a molecular weight of 62.05 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been studied using various spectroscopic techniques, including:

  • UV Absorption Spectroscopy: This technique has been used to investigate the S1 ← S0 electronic transitions of this compound-h3 and -d3. The origins of these transitions were observed at 39912 and 39904 cm-1, respectively. []
  • Infrared (IR) Spectroscopy: IR spectra of this compound have been obtained in both liquid and gaseous phases. This data, along with isotopic studies, has been used to assign vibrational frequencies for the molecule. []
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR studies have been particularly useful in understanding the kinetics and equilibrium of reactions involving this compound. [] Additionally, 1H and 13C NMR, including studies of isotope effects, have provided insights into the structure and dynamics of this compound. [, ]
  • Microwave Spectroscopy: This technique has been instrumental in determining the structure and conformational properties of this compound, including the barrier to internal rotation of the methyl group. []

Q3: Is there information available on the material compatibility of this compound?

A3: While the provided research doesn't explicitly discuss material compatibility, this compound, as an acyl halide, is known to be reactive. It is likely incompatible with materials susceptible to attack by electrophiles, such as water, alcohols, and amines.

Q4: What is known about the stability of this compound?

A4: this compound is generally considered to be less stable than other acetyl halides like acetyl chloride. [] It can react with water (hydrolysis) to form acetic acid and hydrogen fluoride.

Q5: Are there any known catalytic applications of this compound?

A5: While the research doesn't specifically highlight catalytic applications of this compound itself, it is often generated in situ as an intermediate in reactions involving acid anhydrides and hydrogen fluoride. For example, in the reaction of acetyl chloride with tetraethylammonium fluoride, this compound is formed through the reaction of acetic anhydride (formed in situ) and hydrogen fluoride. []

Q6: Has computational chemistry been used to study this compound?

A6: Yes, computational chemistry has been used to study various aspects of this compound, including:

  • Potential Energy Surface (PES): Density Functional Theory (DFT) calculations have been employed to explore the PES for unimolecular dissociations and rearrangements of this compound. These calculations identified stable intermediates and the most probable channels for decomposition products like ketene. []
  • Reaction Mechanisms: DFT methods like CBS-QB3 and G4 have been used to investigate the reaction mechanisms of this compound with hydroxyl radicals (OH). These studies found that the reaction proceeds primarily through an indirect H-abstraction mechanism involving H-bonded complexes. []
  • Spectroscopic Properties: Quantum chemical calculations have been used to study the structure of this compound in both ground and excited electronic states, providing insights into its spectroscopic properties. []
  • Structure-Activity Relationship (SAR): Vinylogue extrapolation and block localized wave function (BLW) methodologies have been employed to determine the contributions of resonance and inductive effects to the gas-phase deprotonation enthalpies of this compound and related compounds. This information can be valuable for understanding SAR. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.